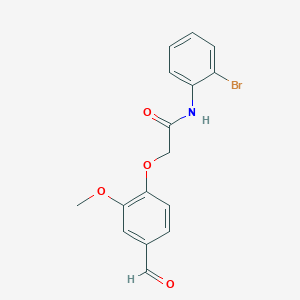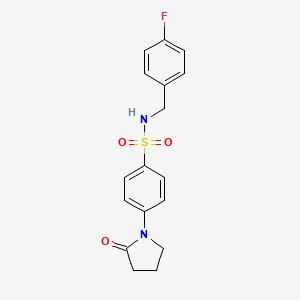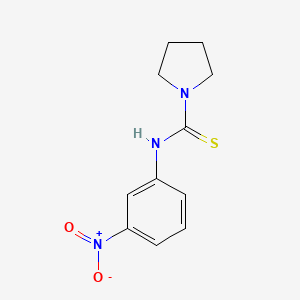![molecular formula C15H16N2O4 B4780535 4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine](/img/structure/B4780535.png)
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine
Vue d'ensemble
Description
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine, also known as Mocetinostat, is a potent histone deacetylase (HDAC) inhibitor. It has been studied for its potential in cancer treatment and has shown promising results in preclinical trials.
Mécanisme D'action
HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene expression. 4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the relaxation of chromatin structure and activation of gene expression. The activation of tumor suppressor genes and the inhibition of oncogenes contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also promotes differentiation and senescence in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. The inhibition of angiogenesis can lead to the starvation of tumors and their subsequent regression.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine has several advantages for lab experiments. It is a potent HDAC inhibitor that can induce significant changes in gene expression. It has also been shown to have a favorable toxicity profile in preclinical studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in long-term experiments.
Orientations Futures
There are several future directions for the study of 4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine. One potential direction is to investigate its efficacy in combination with other anticancer agents. Combining this compound with other drugs that target different pathways in cancer cells may lead to synergistic effects and improved outcomes. Another potential direction is to investigate the use of this compound in combination with immunotherapy. HDAC inhibitors have been shown to enhance the efficacy of immunotherapy by increasing the expression of immune-related genes. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Applications De Recherche Scientifique
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. This compound works by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-11(3-5-12)13-10-14(21-16-13)15(18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWKQJMHOIFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
![1-butyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4780482.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B4780485.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4780505.png)
![2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
![2-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4780518.png)
![2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780522.png)

![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4780524.png)

![(2-chloro-6-methoxy-4-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4780534.png)